Nickel sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

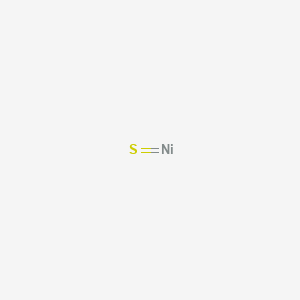

Nickel sulfide is an inorganic compound with the formula NiS. It appears as a black solid and is odorless. This compound occurs naturally in various minerals, including millerite (NiS), pentlandite (Ni₉S₈), and heazlewoodite (Ni₃S₂). These minerals are significant sources of nickel, which is extensively used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel sulfide can be synthesized through several methods:

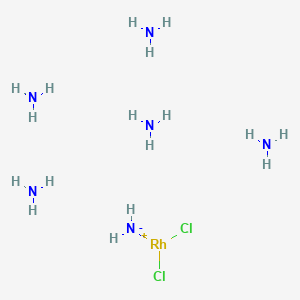

Precipitation Method: This involves the reaction of nickel(II) salts with hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) in aqueous solutions. The reaction is typically carried out under neutral to alkaline conditions to precipitate black this compound: [ \text{Ni}^{2+} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2\text{H}^+ ]

Solid-State Metathesis Reactions: This method involves the reaction of nickel(II) chloride (NiCl₂) with sodium sulfide (Na₂S) at high temperatures.

Hydrothermal Synthesis: this compound can also be prepared by reacting nickel(II) salts with sulfur sources under hydrothermal conditions, which allows for controlled crystal growth and morphology.

Industrial Production Methods: Industrially, this compound is primarily obtained as a byproduct during the extraction of nickel from its ores. The sulfide ores are roasted in air to convert this compound to nickel oxide, which is then reduced to metallic nickel: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]

Chemical Reactions Analysis

Nickel sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to nickel oxide (NiO) when heated in the presence of oxygen: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]

Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas (H₂) at high temperatures.

Substitution: this compound can react with halogens to form nickel halides. For example, with chlorine gas (Cl₂), it forms nickel(II) chloride (NiCl₂): [ \text{NiS} + \text{Cl}_2 \rightarrow \text{NiCl}_2 + \text{S} ]

Common reagents used in these reactions include hydrogen sulfide, sodium sulfide, oxygen, and halogens. The major products formed from these reactions are nickel oxide, nickel halides, and sulfur .

Scientific Research Applications

Nickel sulfide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which nickel sulfide exerts its effects varies depending on the application:

Comparison with Similar Compounds

Nickel sulfide can be compared with other metal sulfides such as:

Cobalt Sulfide (CoS): Similar to this compound, cobalt sulfide is used in energy storage and catalysis.

Iron Sulfide (FeS): Iron sulfide is commonly used in environmental applications for pollutant removal.

Copper Sulfide (CuS): Copper sulfide is used in photovoltaic cells and sensors.

This compound is unique due to its combination of high thermal and chemical stability, cost-effectiveness, and versatile applications in various fields .

Properties

CAS No. |

12035-71-1 |

|---|---|

Molecular Formula |

Ni3S2 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

nickel;sulfanylidenenickel |

InChI |

InChI=1S/3Ni.2S |

InChI Key |

YGHCWPXPAHSSNA-UHFFFAOYSA-N |

SMILES |

S=[Ni] |

Canonical SMILES |

S=[Ni].S=[Ni].[Ni] |

physical_description |

Other Solid Other Solid; Pellets or Large Crystals Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] |

Related CAS |

16812-54-7 (Parent) 11113-75-0 (cpd with unspecified MF) 12137-08-5 (Ni2-S) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)

![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)

![disodium;(3E)-7-[[(6E)-6-[(4-acetamidophenyl)hydrazinylidene]-4-oxo-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2-sulfonate](/img/structure/B8230975.png)

![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B8231033.png)

![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)